

An In-depth Technical Guide to Acetylmalononitrile (CAS 1187-11-7)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylmalononitrile, with the CAS number 1187-11-7, is a dinitrile derivative of acetylacetone. Its chemical structure incorporates both a ketone and two nitrile functional groups, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and drug development.

Chemical and Physical Properties

Acetylmalononitrile is a beige crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.



Property	Value	Reference
CAS Number	1187-11-7	[2]
Molecular Formula	C ₅ H ₄ N ₂ O	[2]
Molecular Weight	108.10 g/mol	[2]
Melting Point	138-141 °C	[2]
Boiling Point	152.7 °C at 760 mmHg (Predicted)	
Density	1.133 g/cm³ (Predicted)	_
Appearance	Beige crystalline powder	[1]
SMILES	CC(=O)C(C#N)C#N	[2]
InChI	1S/C5H4N2O/c1-4(8)5(2-6)3- 7/h5H,1H3	[2]
InChI Key	FGRLXMNNTHBYKL- UHFFFAOYSA-N	[2]

Synthesis

A plausible laboratory-scale synthesis of **acetylmalononitrile** involves the acylation of malononitrile with a suitable acetylating agent, such as acetic anhydride or acetyl chloride. A generalized experimental protocol is described below.

Experimental Protocol: Synthesis of Acetylmalononitrile

Materials:

- Malononitrile
- Acetic anhydride
- Pyridine (as a catalyst)
- · Diethyl ether



- Hydrochloric acid (dilute)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile in an excess of acetic anhydride.
- Slowly add a catalytic amount of pyridine to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully pour the reaction mixture into a beaker of ice water to quench the excess acetic anhydride.
- Extract the aqueous mixture with diethyl ether multiple times.
- Combine the organic extracts and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.



- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure acetylmalononitrile.

Visualization of the Synthesis Pathway:

Caption: Synthesis of **Acetylmalononitrile** from Malononitrile and Acetic Anhydride.

Reactivity and Applications

Acetylmalononitrile is a valuable intermediate in organic synthesis, primarily due to the reactivity of its active methylene group and the presence of the nitrile and ketone functionalities.

Knoevenagel Condensation

The active methylene group in **acetylmalononitrile** readily participates in Knoevenagel condensation reactions with aldehydes and ketones. This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of various substituted alkenes.

General Experimental Protocol for Knoevenagel Condensation:

Materials:

- Acetylmalononitrile
- Aldehyde or Ketone
- Base catalyst (e.g., piperidine, pyridine, or a solid-supported base)
- Solvent (e.g., ethanol, toluene, or solvent-free conditions)
- Reaction vessel
- Stirring apparatus
- Heating apparatus (if required)



Procedure:

- To a reaction vessel, add equimolar amounts of acetylmalononitrile and the carbonyl compound.
- Add a suitable solvent and a catalytic amount of the base.
- Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrates.
- Monitor the reaction progress by TLC.
- Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with a suitable reagent.
- Purify the product by recrystallization or column chromatography.

Visualization of a Knoevenagel Condensation Workflow:

Caption: General workflow for a Knoevenagel condensation reaction.

Spectroscopic Data

While specific, experimentally-derived spectra for **acetylmalononitrile** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

- CH $_3$ (acetyl group): A singlet is expected in the region of δ 2.0-2.5 ppm.
- CH (methine proton): A singlet is expected for the proton on the carbon between the two
 nitrile groups and the acetyl group. Its chemical shift would be influenced by the electronwithdrawing nature of the adjacent groups.

¹³C NMR Spectroscopy

• C=O (ketone): A signal is expected in the downfield region, typically around δ 190-200 ppm.



- CN (nitrile): Signals for the nitrile carbons are expected around δ 110-120 ppm.
- CH₃ (acetyl group): A signal for the methyl carbon is expected in the upfield region, around δ
 20-30 ppm.
- CH (methine carbon): A signal for the methine carbon will be present, with its chemical shift influenced by the attached functional groups.

Infrared (IR) Spectroscopy

An FT-IR spectrum of **acetylmalononitrile** is available in the "Aldrich FT-IR Collection Edition II".[3] Key characteristic absorption bands are expected for the following functional groups:

- C≡N (nitrile): A sharp, medium-intensity absorption band around 2250 cm⁻¹.
- C=O (ketone): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.
- C-H (alkane): Stretching and bending vibrations in their characteristic regions.

Mass Spectrometry

The mass spectrum of **acetylmalononitrile** would show a molecular ion peak (M⁺) at m/z = 108. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, m/z = 43) and subsequent fragmentations of the remaining dinitrile structure.

Safety and Handling

Acetylmalononitrile is classified as an acute toxicant and an irritant.[2] It is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[2] It may also cause respiratory irritation.[2]

Hazard and Precautionary Statements:



Category	Statement	Reference
Hazard Statements	H302: Harmful if	
	swallowed.H312: Harmful in	
	contact with skin.H315:	
	Causes skin irritation.H319:	[2]
	Causes serious eye	
	irritation.H335: May cause	
	respiratory irritation.	
Precautionary Statements	P261: Avoid breathing	
	dust/fume/gas/mist/vapors/spr	
	ay.P264: Wash skin thoroughly	
	after handling.P280: Wear	
	protective gloves/ protective	
	clothing/ eye protection/ face	
	protection.P301 + P312: IF	
	SWALLOWED: Call a POISON	
	CENTER or doctor/physician if	[2]
	you feel unwell.P302 + P352:	
	IF ON SKIN: Wash with plenty	
	of water.P305 + P351 + P338:	
	IF IN EYES: Rinse cautiously	
	with water for several minutes.	
	Remove contact lenses, if	
	present and easy to do.	
	Continue rinsing.	

Personal Protective Equipment (PPE):

When handling **acetylmalononitrile**, it is essential to use appropriate personal protective equipment, including:

- Eye Protection: Safety glasses or goggles.
- Hand Protection: Chemical-resistant gloves.



- Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the powder.[2]
- Skin and Body Protection: A lab coat and appropriate footwear.

Storage:

Store in a tightly closed container in a dry and well-ventilated place.

First Aid Measures:

- If Swallowed: Call a poison center or doctor immediately.[4]
- If on Skin: Wash with plenty of soap and water.[4]
- If Inhaled: Move the person into fresh air.[4]
- If in Eyes: Rinse cautiously with water for several minutes.[5]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[4]

Conclusion

Acetylmalononitrile is a reactive and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of complex molecules through reactions like the Knoevenagel condensation. A thorough understanding of its properties, synthesis, and handling precautions is crucial for its safe and effective use in research and development. This guide provides a foundational resource for professionals working with this compound.

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